

# Cinnamyl Anthranilate (CAS No. 87-29-6): A Comprehensive Technical Review

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## Compound of Interest

Compound Name: Cinnamyl anthranilate

Cat. No.: B1236720

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Introduction: **Cinnamyl anthranilate** (CAS No. 87-29-6) is an organic compound classified as a benzoate ester.[1] It is the ester of cinnamyl alcohol and anthranilic acid.[2] Historically, it has been utilized as a synthetic flavoring and fragrance agent, imparting a balsamic, fruity odor reminiscent of grape or cherry.[3][4][5] Its use as a food additive has been discontinued in several jurisdictions due to safety concerns.[6] This document provides a detailed technical overview of its properties, synthesis, analytical methods, and metabolic fate for researchers and drug development professionals.

## Physicochemical Properties

**Cinnamyl anthranilate** presents as a solid crystalline substance, with an appearance ranging from cream to pale brown or reddish-yellow powder.[4][7][8] It is characterized by limited solubility in water but is soluble in various organic solvents.[5][9]

Property	Value	Source(s)
CAS Number	87-29-6	[2]
Molecular Formula	C <sub>16</sub> H <sub>15</sub> NO <sub>2</sub>	[10]
Molecular Weight	253.30 g/mol	[4][10]
Appearance	Cream - Pale brown solid crystalline powder	[7][11]
Melting Point	61 - 66 °C (142 - 150.8 °F)	[7][8][10]
Boiling Point	322 - 332 °C (611.6 - 630 °F) at 760 mmHg	[5][7][8]
Density	1.18 g/cm <sup>3</sup> at 15.5 °C	[5][8]
Water Solubility	Insoluble (< 1 mg/mL at 17 °C)	[5][8]
Solubility in Solvents	Soluble in ethanol, ethyl ether, chloroform, acetone, and DMSO	[5][9]
Synonyms	Anthranilic acid, cinnamyl ester; Cinnamyl 2-aminobenzoate	[2][8]

## Toxicology and Safety

The safety of **cinnamyl anthranilate** has been evaluated by various regulatory and research bodies. Studies in the 1980s raised concerns about its carcinogenicity.

Parameter	Finding	Source(s)
Carcinogenicity	Considered carcinogenic for male and female B6C3F1 mice, causing increased incidences of hepatocellular adenomas and carcinomas when administered in the diet. [12] There is limited evidence for its carcinogenicity in experimental animals.[2]	[2][12]
IARC Classification	Not classifiable as to its carcinogenicity to humans (Group 3).	[5]
Proposition 65	Listed as a chemical known to the State of California to cause cancer.	[6]
Mutagenicity	Not mutagenic to Salmonella typhimurium.[2] Reported to be active in the mouse lymphoma mutation assay.[5]	[2][5]
Regulatory Status	Banned as a food additive in the United States in 1985. Prohibited from direct addition or use in human food under FDA Part 189.113.[6][10]	[6][10]
Acute Toxicity	Oral LD <sub>50</sub> values for the broader group of cinnamyl derivatives in rats are in the range of 1520 to >5000 mg/kg bw.	[12]

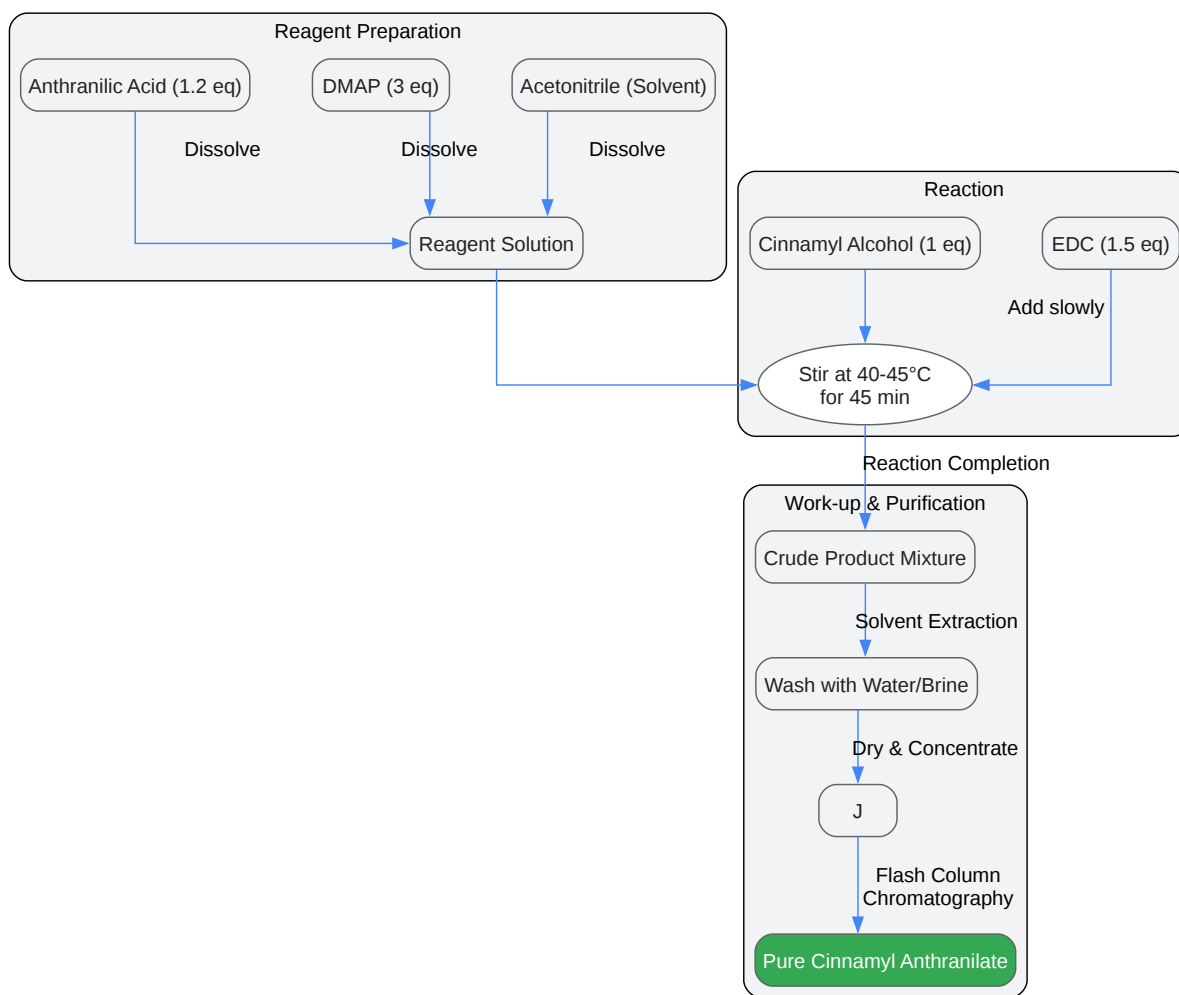
## Experimental Protocols

### 1. Synthesis via Steglich Esterification

**Cinnamyl anthranilate** can be synthesized via the esterification of anthranilic acid with cinnamyl alcohol.<sup>[5]</sup> A modified Steglich esterification provides a facile and mild methodology for this type of reaction.<sup>[13]</sup>

Methodology:

- **Reagent Preparation:** Dissolve anthranilic acid (1.2 eq) and 4-dimethylaminopyridine (DMAP, 3 eq) in acetonitrile in a round-bottom flask.
- **Reaction Initiation:** Add cinnamyl alcohol (1 eq) to the solution.
- **Coupling Agent Addition:** Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) as the coupling agent to the mixture.
- **Reaction Conditions:** Heat the reaction mixture to 40-45 °C and stir for approximately 45 minutes.
- **Work-up:** Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified using flash column chromatography to yield pure **cinnamyl anthranilate**.



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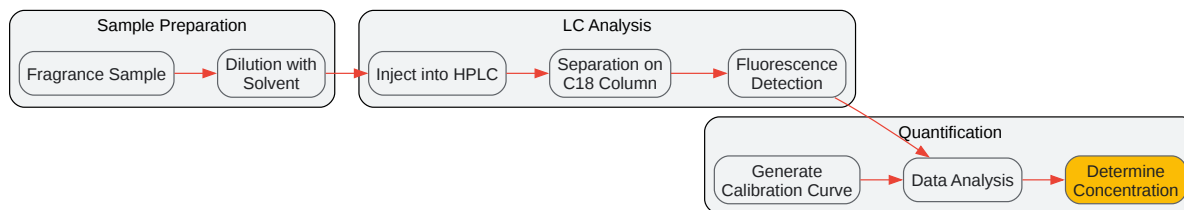
Workflow for the synthesis of **Cinnamyl Anthranilate**.

## 2. Analysis by Liquid Chromatography with Fluorescence Detection

A method for the determination of **cinnamyl anthranilate** in fragrance compositions has been developed using liquid chromatography (LC) with fluorescence detection.<sup>[14]</sup>

### Methodology:

- Sample Preparation: Dilute the fragrance sample containing **cinnamyl anthranilate** in a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibrated range of the instrument.
- Chromatographic System:
  - Instrument: High-Performance Liquid Chromatograph (HPLC).
  - Column: A reversed-phase C18 column is typically used for separating aromatic compounds.
  - Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid, for example) can be employed. The program might start with a lower concentration of acetonitrile, which is gradually increased to elute the compound.
  - Flow Rate: A typical flow rate is 1 mL/min.
- Detection:
  - Detector: Fluorescence detector.
  - Excitation Wavelength: Set based on the absorbance maximum of **cinnamyl anthranilate**.
  - Emission Wavelength: Set based on the fluorescence emission maximum.
- Quantification: Prepare a series of standard solutions of **cinnamyl anthranilate** of known concentrations. Generate a calibration curve by plotting the fluorescence response versus concentration. Determine the concentration in the test sample by interpolation from this curve. The method has shown recoveries ranging from 91% to 103%.<sup>[14]</sup>



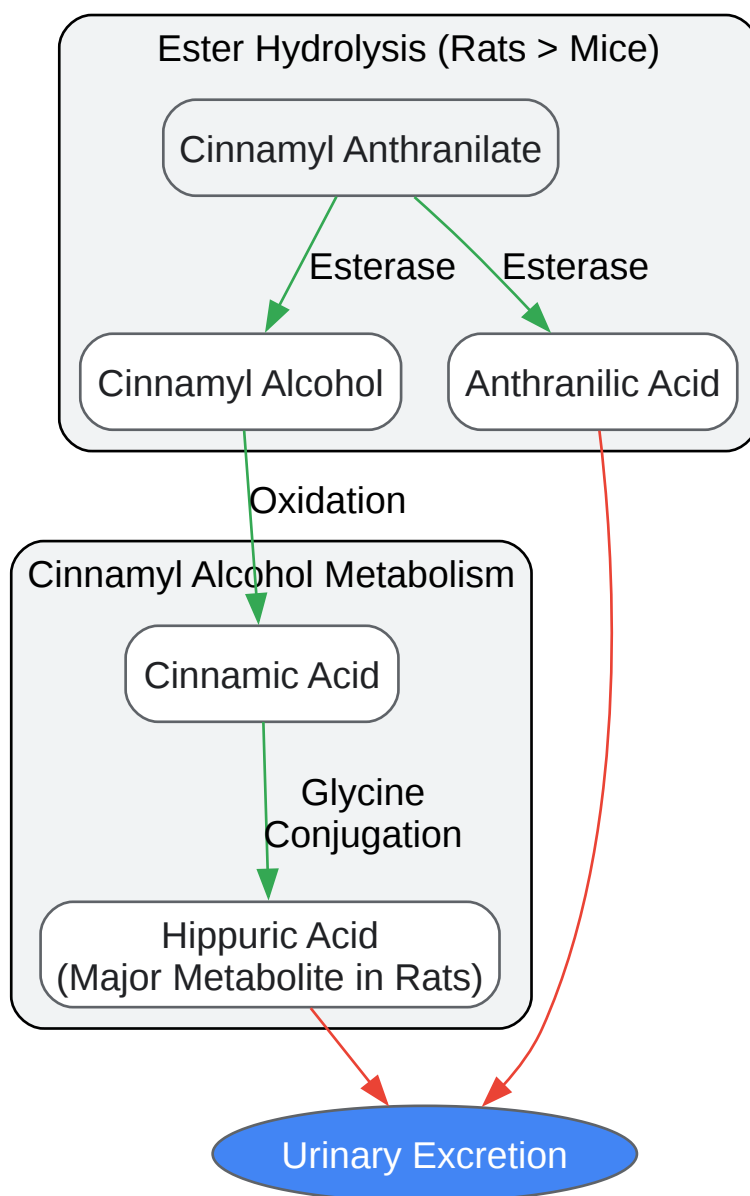
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*Workflow for the analysis of **Cinnamyl Anthranilate**.*

## Metabolism

Studies on the metabolism of **cinnamyl anthranilate** have revealed significant species-dependent differences, particularly between rats and mice.[5] These differences are linked to the varying rates of hydrolysis of the ester bond.

In rats, **cinnamyl anthranilate** is extensively hydrolyzed into its constituent parts: cinnamyl alcohol and anthranilic acid. The cinnamyl alcohol is further metabolized, primarily to cinnamic acid, which is then conjugated with glycine to form hippuric acid, the major urinary metabolite. [5] In contrast, hydrolysis is less complete in mice, leading to different metabolic profiles and contributing to the observed species-specific toxicity.[5]



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Metabolic pathway of **Cinnamyl Anthranilate** in rodents.

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